molecular formula C26H27NO5 B4928703 Methyl 4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4928703
M. Wt: 433.5 g/mol
InChI Key: YCFFKSUQPBGSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: is a complex organic compound with a unique structure that includes methoxyphenyl groups and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxyphenyl derivatives with a hexahydroquinoline precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different hexahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hexahydroquinoline compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Research is ongoing to explore their efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl groups and the hexahydroquinoline core play a crucial role in its activity. The compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

  • Methyl 4-(2-hydroxyphenyl)-7-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 4-(2-chlorophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness: Methyl 4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5/c1-15-23(26(29)32-4)24(19-7-5-6-8-22(19)31-3)25-20(27-15)13-17(14-21(25)28)16-9-11-18(30-2)12-10-16/h5-12,17,24,27H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFFKSUQPBGSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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